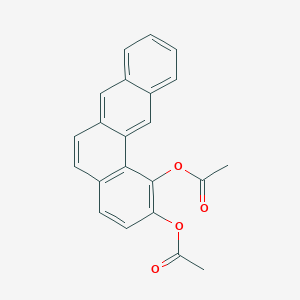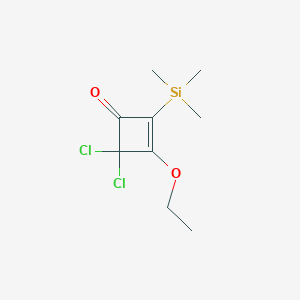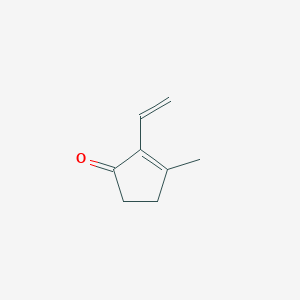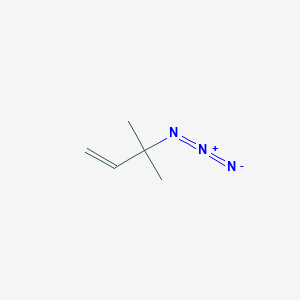
(1,1'-Biphenyl)-3,3'-diol, 2,2',5,5'-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- is an organic compound with the molecular formula C12H6Cl4O2 It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,3’-Dihydroxybiphenyl: Lacks chlorine atoms, resulting in different chemical and biological properties.
2,2’,3,3’,5,5’-Hexachlorobiphenyl: Contains more chlorine atoms, leading to increased hydrophobicity and different reactivity.
Uniqueness
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both hydroxyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
86694-96-4 |
|---|---|
Fórmula molecular |
C12H6Cl4O2 |
Peso molecular |
324.0 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(2,5-dichloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-5-1-7(11(15)9(17)3-5)8-2-6(14)4-10(18)12(8)16/h1-4,17-18H |
Clave InChI |
YZTZVBQGGAKIEO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)O)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)


![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)

![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)



![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)
